3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
Description
Chemical Structure and Key Features
The compound 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a coumarin derivative featuring a 2H-chromen-2-one core substituted with methyl groups at positions 3, 4, and 8. At the 7-position, it is esterified with a beta-alaninate moiety, where the amine group is protected by a benzyloxycarbonyl (Cbz) group. This Cbz protection is commonly employed in medicinal chemistry to enhance stability during synthesis or modulate bioavailability .
The coumarin scaffold is known for its diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties.
Properties
Molecular Formula |
C23H23NO6 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(3,4,8-trimethyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C23H23NO6/c1-14-15(2)22(26)30-21-16(3)19(10-9-18(14)21)29-20(25)11-12-24-23(27)28-13-17-7-5-4-6-8-17/h4-10H,11-13H2,1-3H3,(H,24,27) |
InChI Key |
MEVONRAEJBXSDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)CCNC(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with beta-ketoesters in the presence of a strong acid catalyst.
Introduction of the Trimethyl Groups: The trimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the N-[(benzyloxy)carbonyl]-beta-alaninate Moiety: This step involves the coupling of the coumarin core with N-[(benzyloxy)carbonyl]-beta-alaninate using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the coumarin core, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 2-Oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
- Core Structure : Coumarin with a phenyl group at position 4 (vs. 3,4,8-trimethyl in the target compound).
- Molecular Formula: C₂₆H₂₁NO₆ (monoisotopic mass: 443.136887) .
- Reduced steric hindrance compared to the target compound’s three methyl groups, which may affect solubility and metabolic stability.
2.1.2 2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid
- Core Structure : Same coumarin core as the target compound.
- Substituent : Acetic acid at position 7 (vs. Cbz-beta-alaninate ester) .
- Key Differences :
- The carboxylic acid group increases hydrophilicity, improving aqueous solubility but reducing membrane permeability.
- Lacks the Cbz-protected amine, making it less likely to act as a prodrug.
2.1.3 GC376 (C₂₁H₃₁N₃O₈S)
- Core Structure : Leucyl-sulfonamide with a Cbz-protected amine .
- The sulfonic acid group in GC376 enhances ionic interactions, unlike the ester-linked beta-alaninate in the target compound.
Crystallographic and Analytical Insights
- Structural Analysis : Tools like SHELXL and ORTEP are critical for resolving the anisotropic displacement parameters of such compounds. The methyl groups in the target compound may induce torsional strain in the crystal lattice compared to the planar phenyl-substituted analog.
Biological Activity
3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is with a molecular weight of 389.4 g/mol. The compound features a chromenone core structure which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H27NO6 |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | (2S,3R)-3-methyl-2-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid |
| InChI Key | VGXCIBPQEKJWIO-OWTQXQQYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The coumarin structure allows for interaction with enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes which are key players in the inflammatory response.
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This action can protect against cellular damage and has implications for cancer prevention.
- Anticancer Properties : Research indicates that derivatives of coumarins can induce apoptosis in cancer cells. Specifically, studies have shown that similar compounds have IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 breast cancer cells .
Anticancer Efficacy
A study highlighted the anticancer potential of related coumarin derivatives against MCF-7 cells, reporting IC50 values ranging from 0.47 μM to 16.1 μM depending on structural modifications . The specific activity of 3,4,8-trimethyl derivatives has not been extensively documented; however, structural similarities suggest comparable efficacy.
Antimicrobial Activity
Coumarins have been extensively studied for their antimicrobial properties. A related compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. Given the structural similarities, it is plausible that 3,4,8-trimethyl derivatives may exhibit similar antimicrobial effects.
Case Studies
- Study on MCF-7 Cells : A comparative analysis showed that coumarin derivatives exhibited potent cytotoxic effects on MCF-7 breast cancer cells with varying degrees of selectivity towards tumor-associated carbonic anhydrases (hCA IX) over cytosolic isoforms (hCA I). This selectivity is crucial for minimizing side effects in normal tissues .
- Antioxidant Studies : In vitro assays demonstrated that coumarin derivatives could significantly reduce lipid peroxidation levels in cellular models exposed to oxidative stressors. This suggests potential applications in preventing oxidative damage associated with chronic diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
